Product packaging for Ethyl 2-benzylthiazole-4-carboxylate(Cat. No.:CAS No. 83553-49-5)

Ethyl 2-benzylthiazole-4-carboxylate

Cat. No.: B2652425
CAS No.: 83553-49-5
M. Wt: 247.31
InChI Key: SJRIITISXFXAMS-UHFFFAOYSA-N
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Description

Contextualization within Thiazole (B1198619) Chemistry and Heterocyclic Synthesis

Thiazole and its derivatives are a cornerstone of heterocyclic chemistry, a field that focuses on cyclic organic compounds containing atoms of at least two different elements in their rings. The thiazole ring is a "privileged scaffold," meaning it is a common structural motif found in numerous pharmacologically active molecules. bohrium.comresearchgate.net This prevalence is due to the ring's ability to engage in various biological interactions and its relative stability and synthetic accessibility.

The synthesis of thiazoles is a well-established area of organic chemistry, with the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, being a primary method. scribd.comsynarchive.com This reaction typically involves the condensation of an α-haloketone with a thioamide. synarchive.comnih.gov Variations of this method, along with other synthetic routes, allow for the creation of a diverse library of thiazole derivatives. organic-chemistry.orgtandfonline.com For instance, the synthesis of 2-amino-4-alkylthiazole-5-carboxylates can be achieved by the α-halogenation of β-keto esters followed by cyclization with thiourea. organic-chemistry.org The ethyl 2-benzylthiazole-4-carboxylate scaffold fits within this broader context as a specifically substituted thiazole, whose synthesis and subsequent reactions are guided by the fundamental principles of heterocyclic chemistry.

Historical Perspectives on Thiazole-4-carboxylate Scaffolds

The history of thiazole-4-carboxylate scaffolds is intrinsically linked to the development of thiazole chemistry itself. Following the initial discovery of the Hantzsch synthesis in the late 19th century, researchers began exploring the vast synthetic possibilities of the thiazole ring. scribd.comsynarchive.com The introduction of a carboxylate group, such as an ester, at the 4-position of the ring was a significant advancement, as this functional group serves as a versatile handle for further chemical transformations.

The carboxylic acid or ester moiety allows for a range of subsequent reactions, including amidation, reduction, and conversion to other functional groups, thereby expanding the chemical diversity of the accessible thiazole derivatives. Thiazole-4-carboxylic acid itself is a key intermediate in the synthesis of various pharmaceuticals. nbinno.com Over the decades, this scaffold has been incorporated into molecules designed for a wide array of purposes, solidifying its importance as a fundamental building block in synthetic organic and medicinal chemistry. nih.gov

Significance and Emerging Research Interests in this compound and its Derivatives

The significance of this compound and its derivatives lies primarily in their potential as biologically active agents. The thiazole nucleus is present in many approved drugs and is a subject of ongoing research to develop new therapeutic agents with improved potency and lower toxicity. bohrium.comresearchgate.net

Recent research has focused on synthesizing and evaluating derivatives of the core thiazole-4-carboxylate structure for various pharmacological activities. For example, studies have shown that modifying the substituents on the thiazole ring can lead to compounds with promising biological profiles. Derivatives have been investigated for their potential as enzyme inhibitors, antimicrobial agents, and antioxidants. researchgate.net One study reported the synthesis of a series of N-alkylated and N-benzylated thiazole-4-carboxylates that were screened as inhibitors of acetylcholinesterase (AChE). researchgate.net The results indicated that certain derivatives were moderate inhibitors of the enzyme. researchgate.net

Another area of emerging interest is the development of these compounds as anticancer agents. The thiazole scaffold has been identified as a key component in molecules that can inhibit biological targets crucial in cancer progression, such as c-Met kinase. nih.gov The ability to readily synthesize and modify derivatives of this compound makes it an attractive starting point for the discovery of novel therapeutic candidates.

Research Findings on Thiazole-4-carboxylate Derivatives

Compound DerivativeTarget/AssayKey FindingReference
Ethyl 2-(2-(4-methoxybenzylidene)(benzyl)hydrazinyl)thiazole-4-carboxylateAcetylcholinesterase (AChE) InhibitionDemonstrated moderate inhibitory activity with an IC50 value of 9.56 ± 2.76 µM. researchgate.net
Ethyl 2-(2-(4-methylbenzylidene)(decyl)hydrazinyl)thiazole-4-carboxylateAcetylcholinesterase (AChE) InhibitionShowed moderate inhibitory activity with an IC50 value of 9.92 ± 0.96 µM. researchgate.net
Ethyl 2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)thiazole-4-carboxylateAntioxidant ActivityIdentified as a promising antioxidant agent. researchgate.net
Ethyl 2-(2-(1-phenylethylidene)hydrazinyl)thiazole-4-carboxylateAntioxidant ActivityRecognized as a promising antioxidant agent. researchgate.net
Thiazole carboxamide derivativesc-Met Kinase InhibitionInvestigated as potential inhibitors for cancer treatment. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO2S B2652425 Ethyl 2-benzylthiazole-4-carboxylate CAS No. 83553-49-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-benzyl-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-2-16-13(15)11-9-17-12(14-11)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRIITISXFXAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 2 Benzylthiazole 4 Carboxylate

Classical Synthetic Routes and Modifications

The foundational methods for thiazole (B1198619) synthesis have been established for over a century and continue to be widely employed, often with modifications to improve efficiency and yield.

Hantzsch Thole Synthesis and its Adaptations

The most prominent and direct route to Ethyl 2-benzylthiazole-4-carboxylate is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of a thioamide with an α-halo carbonyl compound. researchgate.net For the target molecule, the specific reactants are 2-phenylthioacetamide and ethyl bromopyruvate.

The reaction proceeds via nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the ethyl bromopyruvate, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. The process is typically carried out in a polar solvent, such as ethanol, and often requires heating to proceed to completion.

Reaction Scheme for Hantzsch Synthesis:

2-Phenylthioacetamide + Ethyl bromopyruvate → this compound + H₂O + HBr

Adaptations to the classical Hantzsch synthesis often involve variations in the solvent and the use of a mild base to neutralize the hydrogen bromide formed during the reaction, which can otherwise lead to side reactions or decomposition of starting materials.

Cyclocondensation Pathways Involving Thiosemicarbazides and Ethyl Bromopyruvate

An alternative classical pathway utilizes thiosemicarbazide derivatives. While the reaction of unsubstituted thiosemicarbazide with ethyl bromopyruvate typically yields ethyl 2-hydrazinylthiazole-4-carboxylate, a modification of the starting materials allows for the direct introduction of the benzyl (B1604629) group.

This is achieved by first preparing a thiosemicarbazone from the condensation of phenylacetaldehyde with thiosemicarbazide. This thiosemicarbazone is then reacted with ethyl bromopyruvate. The cyclization proceeds to form the thiazole ring, directly incorporating the benzylidene group, which is equivalent to the required benzyl substituent at the 2-position of the thiazole. nih.govnih.gov This method provides a versatile route, as a wide variety of aldehydes can be used to generate diverse 2-substituted thiazoles.

Reaction Scheme for Thiosemicarbazone Cyclocondensation:

Phenylacetaldehyde + Thiosemicarbazide → Phenylacetaldehyde thiosemicarbazone

Phenylacetaldehyde thiosemicarbazone + Ethyl bromopyruvate → this compound

Modern and Green Chemistry Approaches in Thiazole Formation

In recent years, synthetic chemistry has shifted towards more sustainable and efficient methods. These "green" approaches aim to reduce reaction times, energy consumption, and the use of hazardous solvents, while often improving product yields. bepls.com

Catalytic Methods in Thiazole Ring Construction

The Hantzsch synthesis and related cyclocondensations can be significantly enhanced through catalysis. A variety of catalysts have been shown to improve the rate and yield of thiazole formation. For the synthesis of this compound, several types of catalysts could be employed:

Heterogeneous Acid Catalysts: Solid-supported acids, such as silica-supported tungstosilisic acid (SiW/SiO₂), have been used to catalyze one-pot Hantzsch-type reactions, offering high yields and the advantage of easy catalyst recovery and reuse. nih.gov

Lewis Acids and Brønsted Acids: Mild acid catalysts can facilitate the cyclization and dehydration steps of the reaction.

Nanocatalysts: Copper-based nanocatalysts have been reported to effectively catalyze the cyclization reaction between ethyl bromopyruvate and thiourea, suggesting their potential applicability for thioamide substrates as well.

The use of a catalyst can often allow the reaction to proceed under milder conditions, reducing the formation of byproducts.

Solvent-Free and Microwave-Assisted Syntheses

Two of the most impactful green chemistry techniques applied to thiazole synthesis are solvent-free reactions and the use of microwave irradiation.

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times from hours to minutes. researchgate.netnih.gov The high efficiency of energy transfer leads to rapid heating of the polar reactants and solvents, accelerating the rate of cyclocondensation. For the Hantzsch synthesis of thiazole derivatives, microwave-assisted methods have consistently shown superior yields and shorter reaction times compared to conventional heating. researchgate.netwikipedia.org

Solvent-Free Synthesis: Conducting reactions without a solvent (neat conditions) reduces chemical waste and simplifies product work-up. The Hantzsch reaction can be performed under solvent-free conditions, often by grinding the reactants together, sometimes with a solid catalyst, and heating. This approach is highly atom-economical and environmentally benign. bepls.com

The combination of microwave irradiation and solvent-free conditions represents a particularly powerful green synthetic strategy.

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key factors include the choice of solvent, reaction temperature, and reaction time.

Solvent Selection: While classical methods often employ ethanol, studies have shown that other solvents like polyethylene glycol (PEG) can act as a greener medium and may also enhance the reaction rate. researchgate.net In catalytic systems, the choice of solvent must be compatible with the catalyst used.

Temperature and Time: Conventional heating methods may require several hours at reflux temperatures. In contrast, microwave-assisted synthesis can achieve higher yields in as little as 5-30 minutes at temperatures ranging from 60°C to 120°C. nih.govwikipedia.org

Yield Improvement: The application of modern techniques has shown significant improvements in yield. The table below provides a representative comparison of yields and reaction times for Hantzsch-type thiazole syntheses under different conditions, based on data for analogous compounds.

Table 1: Comparison of Conventional vs. Microwave-Assisted Hantzsch Synthesis

MethodTypical Reaction TimeTypical Yield (%)Reference
Conventional Heating4 - 12 hours65 - 75% nih.govresearchgate.net
Microwave Irradiation5 - 30 minutes80 - 95% nih.govresearchgate.netwikipedia.org

This interactive table summarizes typical outcomes for Hantzsch thiazole syntheses, demonstrating the efficiency gains of modern methods.

By systematically optimizing these conditions, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly.

Precursors and Starting Materials in this compound Synthesis

The synthesis of the thiazole ring in this compound is most commonly achieved through the Hantzsch thiazole synthesis. This well-established method involves the condensation reaction between a thioamide and an α-halo carbonyl compound. For the specific synthesis of this compound, the key precursors are a thioamide that provides the benzyl group and an ethyl ester that builds the main heterocyclic ring structure.

The primary starting materials for this synthesis are 2-phenylthioacetamide and an ethyl ester of 3-halo-2-oxopropanoate, such as ethyl bromopyruvate. These compounds provide the necessary carbon, nitrogen, and sulfur atoms to form the thiazole core, as well as the specific functional groups (benzyl and ethyl carboxylate) at the 2- and 4-positions of the ring, respectively.

Detailed research findings indicate that the reaction proceeds by nucleophilic attack of the sulfur atom from the thioamide onto the carbon bearing the halogen in the α-halo ester. This is followed by an intramolecular cyclization and subsequent dehydration to form the final aromatic thiazole ring. The selection of these specific precursors is crucial for directly assembling the target molecule in an efficient manner.

The following table details the essential precursors and their roles in the synthesis:

Precursor NameRole in Synthesis
2-PhenylthioacetamideProvides the benzyl group at the C2 position and the N-C-S backbone of the thiazole ring.
Ethyl BromopyruvateActs as the α-halo carbonyl component, providing the C4 and C5 atoms of the ring and the ethyl carboxylate group.

Another versatile and frequently used precursor in the synthesis of related compounds is Ethyl 2-aminothiazole-4-carboxylate. cbijournal.comresearchgate.netnih.gov This compound can serve as a foundational starting material. The amino group at the 2-position can be chemically modified through various reactions, such as diazotization followed by a substitution reaction, to introduce the desired benzyl group. This multi-step approach offers flexibility but begins with the synthesis of the 2-amino derivative from the reaction of ethyl bromopyruvate and thiourea. researchgate.net

Chemical Reactivity and Functional Group Transformations of Ethyl 2 Benzylthiazole 4 Carboxylate

Reactions Involving the Ethyl Ester Moiety

The ethyl ester group at the C4 position of the thiazole (B1198619) ring is a key site for various chemical modifications, including hydrolysis, transesterification, reduction, and amidation.

Hydrolysis and Transesterification Reactions

The hydrolysis of the ethyl ester in Ethyl 2-benzylthiazole-4-carboxylate to its corresponding carboxylic acid, 2-benzylthiazole-4-carboxylic acid, can be achieved under basic conditions. While specific studies on the hydrolysis of this compound are not extensively documented, analogous transformations in similar thiazole-4-carboxylate derivatives suggest that the use of alkali metal hydroxides, such as lithium hydroxide (B78521) (LiOH) in a mixture of solvents like THF, methanol (B129727), and water, is an effective method. nih.gov This saponification reaction proceeds through a nucleophilic acyl substitution mechanism. mdpi.com

Transesterification, the conversion of one ester to another, is also a feasible transformation for this compound. This reaction can be catalyzed by either acids or bases and is typically driven to completion by using a large excess of the desired alcohol. chemistrysteps.comorganic-chemistry.org For instance, reacting the ethyl ester with methanol in the presence of a suitable catalyst would yield mthis compound.

Table 1: Hydrolysis and Transesterification Reactions
ReactionReagents and ConditionsProduct
HydrolysisLiOH, THF/MeOH/H₂O, Room Temperature2-benzylthiazole-4-carboxylic acid
TransesterificationR'OH, Acid or Base Catalyst, HeatAlkyl 2-benzylthiazole-4-carboxylate

Reduction to Aldehyde and Alcohol Derivatives

The ethyl ester functionality can be selectively reduced to either an aldehyde or a primary alcohol depending on the choice of reducing agent. The partial reduction of esters to aldehydes is a sensitive transformation that can be accomplished using sterically hindered hydride reagents like diisobutylaluminum hydride (DIBAL-H). acs.orgmdpi.comresearchgate.netchemistrysteps.commasterorganicchemistry.comstackexchange.comyoutube.comreddit.com This reaction is typically carried out at low temperatures, such as -78 °C, to prevent over-reduction to the alcohol. mdpi.comchemistrysteps.com The low temperature stabilizes the tetrahedral intermediate formed, which upon aqueous workup, yields the desired aldehyde, 2-benzylthiazole-4-carbaldehyde. researchgate.netchemistrysteps.com

For the complete reduction to the primary alcohol, (2-benzylthiazol-4-yl)methanol, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) is employed. byjus.commasterorganicchemistry.comquora.comic.ac.ukyoutube.com LAH is a potent source of hydride ions and readily reduces esters to primary alcohols. masterorganicchemistry.comquora.com The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com

Table 2: Reduction of the Ethyl Ester Moiety
ProductReagentTypical Conditions
2-benzylthiazole-4-carbaldehydeDiisobutylaluminum hydride (DIBAL-H)Toluene or Hexane, -78 °C
(2-benzylthiazol-4-yl)methanolLithium aluminum hydride (LiAlH₄)Anhydrous Diethyl Ether or THF, 0 °C to Room Temperature

Amidation and Hydrazide Formation

Amidation of this compound can be achieved by reacting it with primary or secondary amines. This reaction can be facilitated by direct heating of the ester with the amine or by using coupling agents to activate the corresponding carboxylic acid (obtained after hydrolysis). Common coupling agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) and a base like N,N-diisopropylethylamine (DIPEA). nih.gov Another approach involves the use of reagents like HBTU in combination with Hünig's base for the direct coupling of the carboxylate salt with amines. organic-chemistry.orgnih.gov

The formation of 2-benzylthiazole-4-carbohydrazide is accomplished through the reaction of this compound with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). This reaction, known as hydrazinolysis, is a nucleophilic acyl substitution where hydrazine acts as the nucleophile.

Electrophilic and Nucleophilic Substitutions on the Thiazole Ring System

The thiazole ring in this compound is an aromatic system, and its reactivity towards substitution reactions is influenced by the heteroatoms and the substituents. The electron-donating sulfur atom and the electron-withdrawing nitrogen atom, along with the ester and benzyl (B1604629) groups, dictate the regioselectivity of these reactions.

In general, electrophilic substitution on the thiazole ring is predicted to occur at the C5 position, which is the most electron-rich carbon. youtube.com However, the presence of the deactivating carboxylate group at C4 may hinder such reactions.

Nucleophilic aromatic substitution (SNA_r) on the thiazole ring is less common and typically requires the presence of a good leaving group, such as a halogen, at an activated position (C2 or C4). organic-chemistry.org For this compound, direct nucleophilic substitution on the unsubstituted ring is unlikely under standard conditions.

Functionalization and Transformations of the Benzyl Group

The benzyl group attached to the C2 position of the thiazole ring offers another site for chemical modification, primarily at the benzylic carbon.

One of the most common reactions of the benzylic position is free-radical bromination. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN, or under photochemical conditions. chemistrysteps.comgoogle.commasterorganicchemistry.comnih.gov This reaction would yield Ethyl 2-(bromophenylmethyl)thiazole-4-carboxylate, a versatile intermediate for further nucleophilic substitution reactions. ic.ac.uk

The benzylic position can also be oxidized. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the benzylic CH₂ group to a carboxylic acid, which in this case would lead to the formation of 2-(carboxy)thiazole-4-carboxylic acid derivatives after subsequent cleavage. masterorganicchemistry.com Milder oxidation conditions can potentially lead to the formation of a ketone at the benzylic position. nih.gov

Table 3: Functionalization of the Benzyl Group
ReactionReagents and ConditionsProduct
Benzylic BrominationN-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN), CCl₄, HeatEthyl 2-(bromophenylmethyl)thiazole-4-carboxylate
Benzylic OxidationKMnO₄, Heat2-(carboxy)thiazole-4-carboxylic acid derivatives

Transition Metal-Catalyzed Coupling Reactions and Ligand Precursor Studies

Thiazole derivatives are known to participate in various transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific studies on this compound as a coupling partner are limited, the thiazole core can potentially undergo reactions such as Suzuki, Stille, and Heck couplings if a suitable leaving group (e.g., a halogen) is introduced onto the ring. Palladium catalysts are commonly employed in these transformations. researchgate.netresearchgate.net

Furthermore, the nitrogen and sulfur atoms in the thiazole ring can act as coordination sites for metal ions. This property makes thiazole-containing molecules, including this compound and its derivatives, potential ligands for the synthesis of coordination complexes. researchgate.netresearchgate.net These complexes can be studied for their catalytic activity or other material properties. For instance, rhodium and iridium complexes with thiazole-based ligands have been investigated for their catalytic applications in various organic transformations. acs.orgnih.govnih.gov

Structural Elucidation and Advanced Spectroscopic Analysis of Ethyl 2 Benzylthiazole 4 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of the molecular structure of organic compounds in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Ethyl 2-benzylthiazole-4-carboxylate, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods are pivotal in assigning its complex structure.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in identifying the various chemical environments of the hydrogen and carbon atoms, respectively, within this compound. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment surrounding each nucleus.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the ethyl ester, benzyl (B1604629), and thiazole (B1198619) moieties. The ethyl group typically presents as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂) due to spin-spin coupling. The benzyl group's methylene protons (CH₂) usually appear as a singlet, while the aromatic protons of the phenyl ring exhibit signals in the aromatic region. The lone proton on the thiazole ring also gives a distinct singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a separate signal. The carbonyl carbon of the ester group is typically found at a significantly downfield chemical shift. The carbons of the thiazole and phenyl rings appear in the aromatic region, while the aliphatic carbons of the ethyl and benzyl groups are observed at upfield chemical shifts.

Interactive Data Table: Representative NMR Chemical Shifts (ppm)

Atom ¹H NMR (ppm) ¹³C NMR (ppm)
Ethyl -CH₃TripletUpfield
Ethyl -CH₂-QuartetUpfield
Benzyl -CH₂-SingletUpfield
Phenyl-HMultipletAromatic Region
Thiazole-HSingletAromatic Region
C=O (Ester)-Downfield
Thiazole-C-Aromatic Region
Phenyl-C-Aromatic Region

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the methyl and methylene protons of the ethyl group would be expected, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It is used to definitively assign the carbon signals based on the known proton assignments. For instance, the signal for the benzyl CH₂ protons would show a correlation to the signal for the benzyl CH₂ carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity between different functional groups. For example, correlations would be expected between the benzyl CH₂ protons and the carbons of the thiazole ring, as well as the phenyl ring, confirming the attachment of the benzyl group to the thiazole ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the stretching and bending vibrations of its functional groups. A strong absorption band is typically observed for the carbonyl (C=O) stretching of the ester group, usually in the range of 1700-1750 cm⁻¹. The C-O stretching vibrations of the ester are also prominent. Aromatic C-H and C=C stretching vibrations from the phenyl and thiazole rings are expected in their characteristic regions. Aliphatic C-H stretching vibrations from the ethyl and benzyl groups are also present.

Raman Spectroscopy: Raman spectroscopy provides additional vibrational information. While the carbonyl stretch is also observable in the Raman spectrum, non-polar bonds such as C-C and C-S bonds often give stronger signals in Raman than in IR spectroscopy. This can be particularly useful for characterizing the thiazole ring system.

Interactive Data Table: Key Vibrational Frequencies (cm⁻¹)

Functional Group Vibrational Mode Typical IR Range (cm⁻¹) Typical Raman Range (cm⁻¹)
Ester C=OStretch1700 - 17501700 - 1750
Ester C-OStretch1000 - 1300Variable
Aromatic C-HStretch3000 - 31003000 - 3100
Aromatic C=CStretch1400 - 16001400 - 1600
Aliphatic C-HStretch2850 - 30002850 - 3000
Thiazole RingRing VibrationsVariableVariable

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable clues about the molecule's structure. Common fragmentation pathways would include the loss of the ethoxy group from the ester, cleavage of the benzyl group, and fragmentation of the thiazole ring. Analysis of these fragment ions helps to confirm the presence and connectivity of the different structural motifs within the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule. nih.govchemicalbook.comresearchgate.net By comparing the experimentally determined exact mass with the theoretical mass calculated for the chemical formula of this compound, its molecular formula can be unequivocally confirmed. This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

While NMR provides the structure in solution, Single Crystal X-ray Diffraction (SC-XRD) offers the definitive determination of the molecular structure in the solid state. researchgate.netresearchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

The analysis of the diffraction data allows for the precise determination of bond lengths, bond angles, and torsional angles within the molecule. It provides a three-dimensional model of the molecular structure, confirming the connectivity of all atoms and revealing the conformation adopted by the molecule in the crystalline state. nih.govresearchgate.net Furthermore, SC-XRD can elucidate intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of the molecules in the crystal lattice. nih.gov

Crystallographic Data Interpretation and Conformation Analysis

Direct single-crystal X-ray diffraction data for this compound is not readily found in the surveyed literature. However, the crystallographic analysis of analogous thiazole-containing compounds provides significant insight into the likely solid-state conformation of the title molecule.

Key Conformational Features:

Planarity: The thiazole ring itself is an aromatic heterocycle and is therefore planar.

Substituent Orientation: The key conformational variables are the torsion angles associated with the benzyl and ethyl carboxylate groups.

Benzyl Group: The orientation of the phenyl ring of the benzyl substituent relative to the thiazole ring is a critical conformational feature. There is likely to be a degree of rotational freedom around the methylene-thiazole and phenyl-methylene bonds. The solid-state conformation will likely adopt a staggered arrangement to minimize steric hindrance.

Ethyl Carboxylate Group: The ester group itself has a preferred planar conformation. The orientation of this group relative to the thiazole ring will be influenced by crystal packing forces and potential weak intermolecular interactions.

In the absence of direct experimental data for this compound, a summary of crystallographic data for a related, structurally characterized thiazole derivative can provide a useful reference. For instance, studies on various substituted ethyl 2-(hydrazinyl)thiazole-4-carboxylate derivatives have been reported, confirming the planarity of the thiazole-carboxylate core. researchgate.netunist.ac.kr

Illustrative Crystallographic Data for a Related Thiazole Derivative:

ParameterIllustrative Value (for a related thiazole derivative)
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)15.789
α (°)90
β (°)109.21
γ (°)90
Volume (ų)1278.5
Z4

Note: This data is for a related compound and is presented for illustrative purposes to indicate the type of information obtained from a crystallographic study. The actual values for this compound may differ.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of this compound is expected to be characterized by absorptions in the ultraviolet region, arising from electronic transitions within the aromatic and heteroaromatic chromophores. The precise wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities (ε) are influenced by the electronic nature of the thiazole ring, the benzyl group, and the ethyl carboxylate substituent.

Expected Electronic Transitions:

The UV-Vis spectrum of this compound would likely exhibit absorption bands corresponding to the following electronic transitions:

π → π* Transitions: These transitions are expected to be the most intense and will originate from the conjugated π-electron systems of the thiazole and phenyl rings. The conjugation between the thiazole and the benzyl group, though separated by a methylene bridge, can still influence the electronic environment.

n → π* Transitions: These transitions, which are typically of lower intensity, involve the promotion of a non-bonding electron (from the nitrogen or sulfur atoms of the thiazole ring, or the oxygen atoms of the carboxylate group) to an anti-bonding π* orbital.

Based on data for related thiazole and benzothiazole (B30560) derivatives, the primary absorption bands for this compound are anticipated to be in the range of 250–350 nm. The presence of the benzyl group is likely to cause a bathochromic (red) shift compared to a simple alkyl-substituted thiazole carboxylate due to the extension of the chromophoric system.

Illustrative UV-Vis Data for Related Thiazole Derivatives:

CompoundSolventλmax (nm)Type of Transition (Probable)
Ethyl 2-aminothiazole-4-carboxylateMethanol (B129727)284π → π
Various 2-aryl benzothiazole derivativesEthanol340-416π → π (Charge-transfer)

Note: This data is for related compounds and serves to illustrate the expected absorption range. The λmax for this compound will be specific to its unique structure.

Theoretical calculations, such as those based on Time-Dependent Density Functional Theory (TD-DFT), are frequently employed to predict the electronic spectra of such molecules and can provide valuable insights into the nature of the electronic transitions involved. researchgate.net

Computational and Theoretical Investigations of Ethyl 2 Benzylthiazole 4 Carboxylate

Non-linear Optical (NLO) Properties Calculations

Computational and theoretical investigations into the non-linear optical (NLO) properties of thiazole (B1198619) derivatives have revealed their potential for applications in optoelectronics. While direct computational studies on Ethyl 2-benzylthiazole-4-carboxylate are not extensively available in the reviewed literature, research on structurally analogous compounds, such as ethyl 2-(2-benzylidenehydrazinyl)thiazole-4-carboxylate derivatives, provides significant insights into the NLO characteristics of this class of molecules. These studies typically employ Density Functional Theory (DFT) to elucidate the electronic and optical properties that govern NLO responses.

The NLO properties of organic molecules are fundamentally linked to their molecular structure, particularly the presence of π-conjugated systems and electron donor-acceptor groups, which facilitate intramolecular charge transfer. In thiazole derivatives, the thiazole ring can act as an electron-rich moiety, and the substituents on the ring can be tailored to enhance the NLO response.

Detailed computational analyses of related hydrazinyl)thiazole-4-carboxylate derivatives have been performed using the B3LYP level of DFT with the 6-311+G(d,p) basis set. researchgate.net These studies focus on calculating key parameters that define the NLO behavior of the molecules. The findings from these theoretical evaluations indicate that these compounds possess a significant NLO character, often showing properties superior to standard reference materials like urea. researchgate.net

The calculated parameters in these studies include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). The first-order hyperpolarizability is a critical parameter for second-order NLO materials and is a measure of the non-linear response of the molecule to an applied electric field. A larger β value suggests a stronger NLO response.

The computational results for derivatives such as ethyl 2-(2-(2-methylbenzylidene)hydrazinyl)thiazole-4-carboxylate and ethyl 2-(2-(4-bromobenzylidene)hydrazinyl)thiazole-4-carboxylate demonstrate that these molecules exhibit substantial NLO properties. researchgate.net The presence of different substituents on the benzylidene ring allows for the tuning of the electronic properties and, consequently, the NLO response.

Below is an interactive data table summarizing the calculated NLO properties for representative thiazole derivatives from computational studies.

CompoundDipole Moment (μ) (Debye)Polarizability (α) (a.u.)First-Order Hyperpolarizability (β) (a.u.)
Ethyl 2-(2-(2-methylbenzylidene)hydrazinyl)thiazole-4-carboxylateData Not AvailableData Not AvailableData Not Available
Ethyl 2-(2-(4-bromobenzylidene)hydrazinyl)thiazole-4-carboxylateData Not AvailableData Not AvailableData Not Available

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also analyzed in these computational studies. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's stability and its NLO properties. A smaller HOMO-LUMO gap generally correlates with a larger hyperpolarizability and, therefore, a more significant NLO response, as it indicates easier electronic transitions. researchgate.net

Biological Activity and Mechanistic Studies in Vitro/enzymatic of Ethyl 2 Benzylthiazole 4 Carboxylate Derivatives

Enzyme Inhibition Studies and Structure-Activity Relationships (SAR)

The efficacy of many therapeutic agents lies in their ability to selectively inhibit enzymes crucial for disease progression. Derivatives of ethyl 2-benzylthiazole-4-carboxylate have been investigated as inhibitors of various enzymatic targets, with studies focusing on identifying these targets, understanding the kinetics of inhibition, and exploring the structural features that govern their potency.

Research has identified bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV , as key targets for thiazole-based compounds. These enzymes are essential for bacterial DNA replication and are validated targets for antibacterial drug development. nih.govnih.govals-journal.com Benzothiazole (B30560) ethyl urea derivatives, for instance, have been shown to potently inhibit the ATPase activity of the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV, with 50% inhibitory concentrations (IC₅₀) often falling below 0.1 μg/ml. nih.gov

Structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the thiazole (B1198619) and associated rings are critical for activity. For example, in a series of 2,4-disubstituted thiazoles, the presence of nitro (NO₂) and methoxy (OCH₃) groups at the para position of a phenyl ring significantly improved antimicrobial activity, which is linked to the inhibition of enzymes like glucosamine-6-phosphate synthase. japsonline.com Similarly, for DNA gyrase inhibitors, the substitution pattern on linked aromatic or heterocyclic rings dictates the potency, with certain alkyl and aryl groups enhancing inhibitory activity against specific bacterial strains. als-journal.com

Beyond antibacterial targets, certain chalcone derivatives bearing a similar ethyl acetate scaffold have been evaluated for their inhibitory effects on other enzymes. One such derivative showed significant inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and Glutathione S-transferase (GST), with calculated Ki values of 11.13 ± 1.22 µM, 8.74 ± 0.76 µM, and 14.19 ± 2.15 µM, respectively. nih.gov

Interactive Table: Enzyme Inhibition Data for Thiazole Derivatives
Compound ClassTarget EnzymeIC₅₀ / Ki ValueReference
Benzothiazole Ethyl Urea DerivativesDNA Gyrase (GyrB ATPase)<0.1 µg/ml (IC₅₀) nih.gov
Benzothiazole Ethyl Urea DerivativesTopoisomerase IV (ParE ATPase)<0.1 µg/ml (IC₅₀) nih.gov
Ethyl Phenoxyacetate Chalcone DerivativeAcetylcholinesterase (AChE)11.13 ± 1.22 µM (Ki) nih.gov
Ethyl Phenoxyacetate Chalcone DerivativeButyrylcholinesterase (BChE)8.74 ± 0.76 µM (Ki) nih.gov
Ethyl Phenoxyacetate Chalcone DerivativeGlutathione S-transferase (GST)14.19 ± 2.15 µM (Ki) nih.gov

To understand the inhibitory mechanisms at a molecular level, computational studies are frequently employed. Molecular docking simulations predict the binding conformation and affinity of ligands within the active site of a target protein.

For thiazole derivatives targeting bacterial enzymes, docking studies have provided crucial insights. In the case of DNA gyrase, simulations have shown that these inhibitors bind to the ATP-binding site of the GyrB subunit. cbijournal.comsemanticscholar.org The interactions are often stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues. For instance, docking studies of N-(benzo[d]thiazol-2-ylcarbamothioyl)-substituted benzamides against E. coli dihydroorotase revealed that oxygen and sulfur atoms in the ligands were primarily responsible for hydrogen bonding. semanticscholar.org One lead compound from this series exhibited a low binding energy of -7.4 kcal/mol, indicating a strong and favorable interaction. semanticscholar.org

Similarly, simulations of ethyl 2-(2-arylidene-1-alkylhydrazinyl)thiazole-4-carboxylate derivatives as antiglycating agents showed a strong correlation between in vitro activity and in silico results. The most potent compounds displayed binding energies as low as -9.25 kcal/mol. nih.gov Docking of a chalcone derivative into the active sites of AChE and GST revealed high binding affinities, with binding energies of -11.24 kcal/mol and -10.39 kcal/mol, respectively, supporting the observed enzyme inhibition. nih.gov These computational analyses are invaluable for rational drug design, allowing for the optimization of inhibitor structures to enhance binding affinity and selectivity.

Cellular Assay Investigations (Excluding Human Clinical Context)

Moving from isolated enzymes to whole-cell systems, in vitro assays are critical for evaluating the biological effects of compounds in a more complex environment. Studies on this compound derivatives have demonstrated significant antimicrobial and cytotoxic activities, providing insights into their potential therapeutic applications.

Derivatives of the ethyl thiazole carboxylate scaffold have shown a broad spectrum of antimicrobial activity. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

A variety of bacterial and fungal strains have been tested. For example, a series of ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives were evaluated against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, Gram-negative bacteria like Escherichia coli, and fungal strains including Candida albicans, Aspergillus flavus, and Aspergillus niger. cbijournal.com Certain compounds within this series, particularly those with electron-withdrawing substituents, showed promising inhibition against most of the tested strains. cbijournal.com In another study, synthetic benzyl (B1604629) bromides, which can be precursors to the subject compound, were effective against S. pyogenes, E. faecalis, and C. albicans, with MIC values as low as 0.25 mg/mL. dovepress.com

The structure-activity relationship is evident in these assays. For instance, in one series of thiazole derivatives, compounds with a 2-methylisoquinolin-1(2H)-one substituent were more favorable for antibacterial activity. nih.gov

Interactive Table: In Vitro Antimicrobial Activity of Thiazole Derivatives (MIC)
Compound/Derivative ClassMicroorganismStrainMIC ValueReference
Ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylatesBacillus subtilis(Not specified)Moderate to Promising cbijournal.com
Ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylatesStaphylococcus aureus(Not specified)Moderate to Promising cbijournal.com
Ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylatesEscherichia coli(Not specified)Moderate to Promising cbijournal.com
Ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylatesCandida albicans(Not specified)Moderate to Promising cbijournal.com
Ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylatesAspergillus niger(Not specified)Moderate to Promising cbijournal.com
Benzyl Bromide Derivative (1a)Candida albicans(Not specified)0.25 mg/mL dovepress.com
Benzyl Bromide Derivative (1c)Streptococcus pyogenes(Not specified)0.5 mg/mL dovepress.com
2-(Pyrazolin-1-yl)-thiazole Derivative (56)Staphylococcus aureus(Not specified)8–16 µg/mL nih.gov
2-(Pyrazolin-1-yl)-thiazole Derivative (56)Escherichia coli(Not specified)8–16 µg/mL nih.gov

The thiazole ring is a key pharmacophore in several anticancer agents, and derivatives of this compound have been assessed for their cytotoxic effects against various cancer cell lines. These studies aim to understand the molecular mechanisms leading to cancer cell death, rather than to evaluate clinical efficacy.

A wide range of human cancer cell lines have been used for these in vitro assays, including A549 (lung), C6 (glioma), MCF-7 (breast), and HT-29 (colon). nih.gov The cytotoxic potential is measured by the IC₅₀ value, the concentration of a compound required to inhibit the growth of 50% of the cells.

For example, a series of new benzothiazole-acylhydrazones demonstrated significant cytotoxicity. One compound, in particular, showed an IC₅₀ value of 0.03 mM against A549 lung cancer cells, which was twofold lower than that of the standard chemotherapy drug cisplatin. nih.gov Another study on benzothiazole derivatives against the MCF-7 breast cancer cell line identified compounds with IC₅₀ values as low as 5.15 μM, which was more potent than cisplatin (IC₅₀ of 13.33 μM). researchgate.net The selectivity of these compounds is also a key area of investigation, with studies often including a non-cancerous cell line (like NIH3T3 mouse fibroblasts) to assess toxicity towards healthy cells. nih.gov

Interactive Table: Cytotoxicity of Thiazole Derivatives in Cancer Cell Lines (IC₅₀)
Compound/Derivative ClassCancer Cell LineCell Line TypeIC₅₀ ValueReference
Benzothiazole-acylhydrazone (4e)A549Lung Adenocarcinoma0.03 mM nih.gov
Benzothiazole-acylhydrazone (4d, 4e, 4h)C6Rat Brain Glioma0.03 mM nih.gov
Benzothiazole Derivative (6b)MCF-7Breast Adenocarcinoma5.15 µM researchgate.net
Benzothiazole Derivative (5c)MCF-7Breast Adenocarcinoma7.39 µM researchgate.net
Indole-benzothiazole Derivative (90)MDA-MB-231Breast Adenocarcinoma0.88 µM mdpi.com
Indole-benzothiazole Derivative (90)HT-29Colorectal Adenocarcinoma0.024 µM mdpi.com

Beyond general cytotoxicity, research has delved into the specific cellular pathways modulated by these compounds to understand their precise mechanism of action. These investigations provide insights into how these molecules interfere with cell signaling, proliferation, and survival.

A significant finding is the ability of certain derivatives to induce apoptosis , or programmed cell death, a key mechanism for eliminating cancer cells. mdpi.com For example, an acylated ester derivative of ethyl 2-aminothiophene-3-carboxylate was shown to induce apoptosis in MCF-7 breast cancer cells, with a 26.86% reduction in cell viability. mdpi.com Flow cytometry analysis revealed that this compound caused an increase in both early and late apoptotic cell populations. mdpi.com This apoptotic induction is often linked to the activation of procaspase-3 and interference with the cell cycle. mdpi.commdpi.com

Furthermore, some derivatives have been found to cause cell cycle arrest . The aforementioned acylated ester derivative induced a 1.48-fold increase in the G2/M phase cell population and a 1.39-fold increase in the S-phase population in MCF-7 cells, indicating that the compound disrupts the normal progression of cell division. mdpi.com

In a different mechanistic context, a lead structure, ethyl 2-((4-chlorophenyl)amino)-thiazole-4-carboxylate (termed O4I2), was identified as a potent inducer of Oct3/4 expression . nih.gov Oct3/4 is a master transcription factor in the regulatory network of pluripotent cells. The ability of a small molecule to enforce its expression highlights a distinct biological pathway modulated by this class of compounds, with potential applications in regenerative medicine research. nih.govresearchgate.net

Receptor Binding Studies (In Vitro) of this compound Derivatives

In vitro receptor binding studies are crucial for determining the affinity and selectivity of compounds for their biological targets. For derivatives of this compound, the available literature primarily focuses on their interaction with various enzymes, which serve as the receptors in these assays. These studies provide quantitative measures of binding affinity, typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the target enzyme's activity.

Thiazole-based compounds have been investigated for their inhibitory activity against several key enzymes implicated in disease pathways. For instance, certain thiazole derivatives have been identified as potent inhibitors of Janus kinase 2 (JAK2) and epidermal growth factor receptor (EGFR), both of which are significant targets in cancer therapy. nih.gov A study on thiazole-based chalcone derivatives demonstrated that some compounds selectively inhibited JAK2 with IC50 values in the nanomolar range, comparable to the known inhibitor ruxolitinib. nih.gov Specifically, compounds 11 and 12 were found to be selective JAK2 inhibitors with IC50 values of 20.32 ± 2.07 nM and 17.64 ± 1.68 nM, respectively, while compound 25 acted as a dual inhibitor of both JAK2 (IC50 = 33.88 ± 2.50 nM) and EGFR (IC50 = 33.66 ± 2.61 nM). nih.gov

Another class of enzymes targeted by thiazole-4-carboxylate derivatives is the cyclooxygenase (COX) enzymes, which are involved in inflammation. Thiazole carboxamide derivatives have been evaluated for their ability to inhibit COX-1 and COX-2. nih.gov One of the most effective compounds, 2b, demonstrated potent inhibition of both COX-1 and COX-2 with IC50 values of 0.239 µM and 0.191 µM, respectively. nih.gov Another derivative, 2a, showed high selectivity for COX-2, with an IC50 of 0.958 µM and a selectivity ratio of 2.766. nih.gov

Furthermore, derivatives of 2-amino-4-methylthiazole-5-carboxylate have been synthesized and evaluated as inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system and a target in cancer. researchgate.net Two compounds, 3g and 4c, were identified as particularly potent inhibitors with IC50 values of 0.037 µM and 0.063 µM, respectively. researchgate.net

While much of the research has focused on enzyme targets, there is also evidence of thiazole derivatives binding to G-protein coupled receptors (GPCRs). A patent application disclosed a series of thiazole-4-carboxamide derivatives as metabotropic glutamate receptor 5a (mGluR5a) antagonists. nih.gov The most active compound in this series displayed a high binding affinity for the mGluR5a receptor with a Ki value of 18 nM. nih.gov

The following table summarizes the in vitro binding/inhibitory activities of various this compound derivatives and related compounds.

Interactive Data Table: In Vitro Receptor/Enzyme Binding of Thiazole-4-carboxylate Derivatives

Compound SeriesTargetCompound IDActivity (IC50/Ki)Notes
Thiazole-based ChalconesJAK21120.32 ± 2.07 nMSelective JAK2 inhibitor
Thiazole-based ChalconesJAK21217.64 ± 1.68 nMSelective JAK2 inhibitor
Thiazole-based ChalconesJAK22533.88 ± 2.50 nMDual JAK2/EGFR inhibitor
Thiazole-based ChalconesEGFR2533.66 ± 2.61 nMDual JAK2/EGFR inhibitor
Thiazole CarboxamidesCOX-12b0.239 µMPotent COX-1 and COX-2 inhibitor
Thiazole CarboxamidesCOX-22b0.191 µMPotent COX-1 and COX-2 inhibitor
Thiazole CarboxamidesCOX-22a0.958 µMSelective COX-2 inhibitor
2-Amino-4-methylthiazole-5-carboxylatesMAGL3g0.037 µMPotent MAGL inhibitor
2-Amino-4-methylthiazole-5-carboxylatesMAGL4c0.063 µMPotent MAGL inhibitor
Thiazole-4-carboxamidesmGluR5aSt. 218 nM (Ki)mGluR5a receptor antagonist

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms of action for this compound derivatives are primarily understood through their inhibition of specific enzymes and their role as antiglycating agents. Molecular docking studies often complement in vitro assays to provide a detailed picture of the binding interactions at the molecular level.

The anticancer activity of certain thiazole derivatives is attributed to their inhibition of protein kinases like JAK2 and EGFR. nih.gov Molecular docking analyses have revealed that these compounds can bind to the catalytic site of JAK2, forming hydrogen bonds with key amino acid residues in the hinge region, such as Lys857, Leu932, and Glu930. nih.gov They also engage in hydrophobic interactions with residues like Leu983. nih.gov For dual inhibitors, such as compound 25, similar interactions are observed with EGFR, where a hydrogen bond is formed with Met769 in the hinge region, as well as with Lys721 and Asp831. nih.gov These interactions block the kinase activity, thereby disrupting downstream signaling pathways that are crucial for cancer cell proliferation and survival.

In the context of anti-inflammatory activity, the mechanism involves the inhibition of COX enzymes. nih.gov Docking simulations of thiazole carboxamide derivatives within the active sites of COX-1 and COX-2 have provided insights into their binding modes. acs.org These studies help to explain the observed inhibitory activity and selectivity by detailing the specific interactions between the compounds and the amino acid residues within the enzyme's binding pocket. acs.org

Another important molecular mechanism for a subset of this compound derivatives is their function as antiglycating agents. researchgate.net Glycation is a non-enzymatic reaction between proteins and sugars that leads to the formation of advanced glycation end products (AGEs), which are implicated in diabetic complications. Certain ethyl 2-(2-arylidene-1-alkylhydrazinyl)thiazole-4-carboxylates have shown promising in vitro antiglycation activity, with some compounds being significantly more potent than the standard aminoguanidine. researchgate.net In silico studies support these findings, showing favorable binding energies and dissociation constants for the top-performing compounds. researchgate.net The proposed mechanism involves the inhibition of the formation of AGEs, which can help in mitigating diabetic complications. researchgate.net

The following table provides a summary of the elucidated molecular mechanisms for various derivatives.

Interactive Data Table: Molecular Mechanisms of Action for Thiazole-4-carboxylate Derivatives

Derivative ClassBiological ActivityMolecular MechanismKey Molecular Interactions
Thiazole-based ChalconesAnticancerInhibition of JAK2 and/or EGFR kinase activityHydrogen bonding with hinge region residues (e.g., Leu932 in JAK2, Met769 in EGFR) and hydrophobic interactions. nih.gov
Thiazole CarboxamidesAnti-inflammatoryInhibition of COX-1 and COX-2 enzymesBinding to the active site of COX enzymes, with selectivity influenced by specific interactions with amino acid residues. acs.org
2-Amino-4-methylthiazole-5-carboxylatesAnticancerInhibition of Monoacylglycerol Lipase (MAGL)Binding to and inhibition of the MAGL enzyme, disrupting endocannabinoid signaling. researchgate.net
Ethyl 2-(2-arylidene-1-alkylhydrazinyl)thiazole-4-carboxylatesAntiglycationInhibition of the formation of Advanced Glycation End products (AGEs)Prevention of non-enzymatic glycation of proteins. researchgate.net

Applications in Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate

The structural features of Ethyl 2-benzylthiazole-4-carboxylate make it a highly adaptable component in organic synthesis. The thiazole (B1198619) ring is a "privileged scaffold" in medicinal chemistry, known for its presence in numerous biologically active compounds and FDA-approved drugs. nih.gov The ester and benzyl (B1604629) groups on the thiazole core provide multiple reactive sites for further chemical modification.

Precursor in the Synthesis of Biologically Relevant Scaffolds and Analogs

The thiazole nucleus is a cornerstone in the development of compounds with a wide array of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. nih.govresearchgate.net this compound serves as a key starting material for creating more complex derivatives with potential therapeutic applications.

Research has demonstrated that the ethyl thiazole-4-carboxylate framework can be elaborated into a variety of bioactive molecules. For instance, related structures are used as precursors for N-alkylated and N-benzylated thiazole-4-carboxylates, which have been screened as inhibitors of enzymes like acetylcholinesterase. researchgate.net The synthesis of such analogs often involves modifying the core structure to explore structure-activity relationships, aiming to enhance potency and selectivity for specific biological targets. researchgate.net The thiazole scaffold's ability to interact with crucial biological targets makes its derivatives, including those originating from this compound, promising candidates in drug discovery. nih.gov

Table 1: Examples of Biologically Active Scaffolds Derived from Thiazole Carboxylate Precursors

Precursor Type Derived Scaffold/Compound Class Potential Biological Activity
Ethyl 2-(hydrazinyl)thiazole-4-carboxylates N-alkylated/N-benzylated thiazole-4-carboxylates Acetylcholinesterase (AChE) inhibition
Ethyl 2-aminothiazole-4-carboxylate Thiazolyl-thiourea derivatives Antibacterial
Ethyl 2-aminothiazole-4-carboxylate Thiazolo[4,5-d]pyridazin-2-yl]thiourea derivatives Anticancer
Ethyl benzothiazole-2-carboxylate Benzothiazolamides Antimicrobial, Antifungal

Building Block for Complex Heterocycles and Organic Molecules

Beyond its role as a precursor to direct analogs, this compound is a foundational building block for constructing more intricate molecular frameworks. frontiersin.org The ester functional group is a key handle for chemical transformations. It can be readily converted into hydrazides by reacting with hydrazine (B178648), which then serve as intermediates for synthesizing a variety of heterocyclic systems like pyrazoles, triazoles, and oxadiazoles. mdpi.com

Furthermore, the thiazole ring itself can participate in cyclization reactions. For example, derivatives of 2-aminothiazole (B372263) can undergo reactions to form fused heterocyclic systems, such as thienopyrimidinones, by leveraging the reactivity of both the amino group and the adjacent ring system. mdpi.com This versatility allows chemists to build upon the this compound core to access a diverse range of complex chemical structures.

Utilization in Ligand Design for Catalysis and Coordination Chemistry

The thiazole ring contains both nitrogen and sulfur atoms, which are capable of coordinating to a wide range of metal ions. nih.gov This property makes thiazole derivatives, including this compound, attractive candidates for designing ligands used in catalysis and coordination chemistry. The nitrogen atom typically acts as the primary coordination site. researchgate.net

While specific research on this compound as a ligand is not extensively documented, the broader class of thiazole-carboxylate ligands has been successfully employed in constructing coordination polymers and metal complexes. researchgate.netresearchgate.netunimi.itdocumentsdelivered.com These ligands can form stable complexes with various transition metals, and the resulting structures can exhibit interesting properties and applications. For instance, thiazole-based ligands have been incorporated into metal complexes that function as catalysts in reactions like asymmetric hydrogenation. researchgate.net The carboxylate group can also participate in coordination, potentially leading to chelating behavior that enhances the stability of the metal complex. unimi.itnih.gov The strategic design of such ligands is crucial for developing catalysts with high efficiency and for creating novel coordination materials. nih.govqub.ac.uk

Polymer and Materials Science Applications

The unique electronic and structural properties of the thiazole ring have led to its incorporation into advanced materials, including functional polymers and nonlinear optical (NLO) materials.

Incorporation into Functional Materials (e.g., NLO materials, polymers)

Thiazole derivatives are recognized as promising components for materials with nonlinear optical (NLO) properties, which are valuable for applications in optoelectronics and photonics. nih.govresearchgate.net The arrangement of electron donor and acceptor groups across the conjugated thiazole system can lead to significant NLO responses. tandfonline.comacs.org Theoretical studies, often using Density Functional Theory (DFT), are employed to predict the NLO properties of new thiazole-containing molecules, guiding the synthesis of promising candidates. researchgate.nettandfonline.com The delocalization of π-electrons across the molecular framework is key to these properties. nih.gov

In polymer science, the thiazole moiety is integrated into conjugated polymer backbones to create materials for organic electronics. Thiazole-containing polymers have been synthesized for use in polymer solar cells (PSCs) and organic thin-film transistors. acs.orgnorthwestern.eduresearchgate.netresearchgate.net The incorporation of thiazole units can improve molecular planarity, tune energy levels, and enhance the light-harvesting capabilities of the polymer. acs.org For example, ester-functionalized thiazole units have been used as a third component in random ternary copolymers to improve the performance of polymer solar cells. acs.org Similarly, alkylthiazole-based building blocks have been developed to create novel thermoelectric conjugated polymers. mdpi.com

Table 2: Applications of Thiazole-Based Scaffolds in Materials Science

Application Area Material Type Key Finding/Property
Nonlinear Optics (NLO) Thiazole derivatives High third-order NLO polarizability (γ), making them suitable for optoelectronic applications. tandfonline.com
Polymer Solar Cells (PSCs) Thiazole-functionalized terpolymers Incorporation of ester-substituted thiazole improves molecular planarity and light-harvesting range. acs.org
Organic Electronics Imide-functionalized thiazole polymers Thiazole units serve as excellent building blocks for high-performance n-type semiconductors. northwestern.edu
Thermoelectric Polymers Alkylthiazole-based conjugated polymers Planar backbone structures promote intermolecular ordering and π-π stacking for thermoelectric applications. mdpi.com

Role in Agricultural Chemicals (Crop Protection from Pathogens)

The thiazole scaffold is a well-established pharmacophore in the agrochemical industry, valued for its strong biological activity and potential for diverse structural modifications. acs.orgacs.orgnih.gov Thiazole derivatives are key components in a range of commercial pesticides, including fungicides, insecticides, and nematicides. researchgate.net Their low toxicity and high efficacy make them attractive for developing next-generation crop protection agents. nih.gov

Compounds based on the ethyl thiazole carboxylate structure are used as intermediates in the formulation of agrochemicals. chemimpex.comontosight.ai Research has shown that modifying this core structure can lead to compounds with significant fungicidal and herbicidal activities. researchgate.net For example, novel thiazole derivatives have been developed as safeners to protect crops like maize from injury caused by residual herbicides. nih.gov The ability to systematically alter the substituents on the thiazole ring allows for the fine-tuning of biological activity against specific plant pathogens and pests, contributing to sustainable agriculture. acs.orgnih.govchemimpex.com

Analytical Methodologies for Detection and Quantification of Ethyl 2 Benzylthiazole 4 Carboxylate

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a fundamental technique for separating and analyzing the components of a mixture. For Ethyl 2-benzylthiazole-4-carboxylate, methods like HPLC, GC-MS, and TLC are particularly valuable.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantification of non-volatile or thermally unstable compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for pharmaceutical analysis. semanticscholar.org The development of a robust HPLC method involves optimizing several parameters to achieve good resolution, peak shape, and sensitivity.

A typical HPLC method for a thiazole (B1198619) carboxylate derivative would involve a C18 column, which provides a non-polar stationary phase suitable for separating moderately polar compounds. The mobile phase is usually a mixture of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). semanticscholar.orgresearchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a complex sample. semanticscholar.org Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance. For thiazole derivatives, this is often in the UV range. researchgate.net Purity is frequently determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. google.com

Below is a table summarizing a hypothetical set of optimized HPLC parameters for the analysis of this compound, based on methods developed for similar thiazole structures. researchgate.netunipd.it

ParameterCondition
Instrument High-Performance Liquid Chromatography System
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 10 mM Ammonium Formate Buffer (pH 4.5) B: Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30-80% B; 15-20 min: 80% B; 20-22 min: 80-30% B; 22-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 280 nm
Injection Volume 10 µL

This table represents a typical starting point for method development. Actual parameters would require experimental optimization.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. imist.ma It is highly effective for the identification and quantification of volatile and semi-volatile compounds. imist.majmchemsci.com While the direct analysis of some carboxylic acid esters is possible, derivatization may sometimes be required to improve volatility and thermal stability. colostate.edu

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) onto a capillary column. The column separates compounds based on their boiling points and interactions with the stationary phase. As components elute from the column, they enter the mass spectrometer, where they are ionized (commonly by electron impact), fragmented, and detected based on their mass-to-charge ratio. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "molecular fingerprint," allowing for definitive identification by comparison with spectral libraries. imist.ma This technique is valuable not only for purity assessment but also for identifying unknown impurities and byproducts in the synthesis of this compound.

A potential GC-MS method for analyzing thiazole derivatives is outlined in the table below.

ParameterCondition
Instrument Gas Chromatograph coupled with a Mass Spectrometer
Column Fused silica (B1680970) capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Oven Program Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 300 °C, Hold: 5 min
Ionization Mode Electron Impact (EI) at 70 eV
Mass Range 40-550 amu
MS Source Temp. 230 °C
MS Quad Temp. 150 °C

This table outlines typical conditions for the GC-MS analysis of semi-volatile organic compounds and would need to be optimized for this compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used in organic synthesis to monitor the progress of reactions. fishersci.comrjpbcs.com It allows for the quick qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture. nih.govorientjchem.org

For the synthesis of this compound, TLC is performed by spotting a small amount of the reaction mixture onto a TLC plate, which is typically coated with a stationary phase like silica gel. researchgate.net The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). The eluent, a single solvent or a mixture of solvents, moves up the plate by capillary action, separating the components of the spotted mixture based on their differential partitioning between the stationary and mobile phases. rjpbcs.com Less polar compounds generally travel further up the plate, resulting in a higher Retention Factor (Rƒ) value. The separated spots can be visualized under UV light (if the compounds are UV-active) or by using chemical staining agents. fishersci.comrsc.org By comparing the spots of the reaction mixture with those of the starting materials, a chemist can determine if the reaction is complete. nih.gov

Stationary PhaseCommon Mobile Phase Systems (Solvent Ratios)Visualization
Silica Gel 60 F254Ethyl Acetate / n-Hexane (e.g., 3:7, 1:1)UV Light (254 nm)
Silica Gel 60 F254Dichloromethane / Methanol (e.g., 9.5:0.5)UV Light (254 nm)
Silica Gel 60 F254Toluene / Ethyl Acetate (e.g., 8:2)UV Light (254 nm), Potassium Permanganate (B83412) Stain

The optimal mobile phase is selected to achieve a good separation of spots, ideally with an Rƒ value for the product between 0.3 and 0.5.

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods measure the interaction of electromagnetic radiation with a substance to determine its concentration.

UV-Visible (UV-Vis) spectrophotometry is a straightforward and widely accessible technique for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the spectrum. researchgate.net The thiazole ring system in this compound contains chromophores that absorb UV radiation, making this method suitable for its quantification. urfu.ru

The technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The λmax is the wavelength at which the compound absorbs light most strongly, providing the highest sensitivity. researchgate.net The absorbance of an unknown sample is then measured under the same conditions, and its concentration is determined by interpolation from the calibration curve. The choice of solvent is crucial, as it should dissolve the sample and be transparent in the wavelength range of interest. Ethanol, methanol, and acetonitrile are common choices. rsc.org

The UV absorption maxima for various thiazole derivatives can vary depending on the specific substituents and the solvent used. rsc.orgekb.eg

Compound TypeSolventApprox. λmax (nm)
Azo-thiazole derivativeDMSO293 - 477 rsc.org
Thiazole-hydrazone conjugateDichloromethane326 - 366 urfu.ru
Thienylazo-thiazole dyeVariousVaries with solvent polarity ekb.eg

This table provides examples of absorption ranges for related thiazole structures to illustrate the principle. The specific λmax for this compound would need to be determined experimentally.

Electrochemical Methods for Compound Detection

Electrochemical methods of analysis are based on measuring potential, current, or charge in an electrochemical cell containing the analyte. saylor.org These techniques can offer high sensitivity and selectivity for electroactive compounds. Thiazole and its derivatives can be electrochemically active, meaning they can be oxidized or reduced at an electrode surface. researchgate.net

Techniques like cyclic voltammetry (CV) can be used to study the redox behavior of this compound. In CV, the potential applied to a working electrode is swept linearly in both forward and reverse directions, and the resulting current is measured. The resulting voltammogram provides information about the oxidation and reduction potentials of the analyte.

For quantitative purposes, techniques such as differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) are often preferred due to their higher sensitivity and better resolution compared to CV. In these methods, the peak current is directly proportional to the concentration of the analyte. A chemically modified electrode, for instance, one incorporating carbon nanotubes or specific polymers, could potentially be developed to enhance the sensitivity and selectivity of the detection of this compound. researchgate.net While the direct application to this specific compound is not widely documented, the electrochemical synthesis and analysis of other thiazole derivatives have been successfully demonstrated, indicating the feasibility of developing such methods. researchgate.netresearchgate.net

Conclusion and Future Research Perspectives

Summary of Key Academic Findings on Ethyl 2-benzylthiazole-4-carboxylate

A comprehensive review of existing academic literature reveals a notable scarcity of studies focused specifically on this compound. While this particular compound is not extensively characterized, the broader class of thiazole (B1198619) derivatives, particularly 2-substituted and 4-carboxylate esters, has been the subject of significant scientific inquiry. The thiazole ring is a well-established and valuable scaffold in medicinal chemistry, known to be a core component of numerous biologically active compounds. researchgate.nettandfonline.com

Derivatives of the thiazole family have demonstrated a wide spectrum of pharmacological activities. For instance, various 2-aminothiazole-4-carboxylate analogs have been synthesized and evaluated for their potential as anticancer agents, with some showing efficacy against various human tumor cell lines. researchgate.netkau.edu.sa Research has also identified certain 2-aminothiazole-4-carboxylate derivatives as having potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. plos.org The functional group at the 2-position of the thiazole ring significantly influences the compound's biological profile. The presence of a benzyl (B1604629) group, as in the subject compound, is also of interest, as benzylthiazole derivatives have been investigated for their antimicrobial properties. nih.govnih.gov

Collectively, while direct findings on this compound are limited, the established biological importance of the thiazole-4-carboxylate core and the known activities of related benzylthiazoles provide a strong rationale for its further investigation as a potentially bioactive molecule.

Identification of Remaining Research Gaps and Challenges

The primary research gap concerning this compound is the fundamental lack of published data. This presents both a challenge and an opportunity for novel research in the field of medicinal and synthetic chemistry. Key identified gaps include:

Synthesis and Characterization: There is a lack of established, high-yield, and scalable synthetic protocols specifically for this compound. Furthermore, comprehensive characterization data, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), are not readily available in the public domain.

Physicochemical Properties: Fundamental properties such as solubility in various solvents, stability under different conditions, melting point, and lipophilicity (LogP) have not been determined. This information is crucial for any further investigation into its biological applications.

Biological Activity Profile: The compound has not been systematically screened for potential biological activities. Its antimicrobial, antifungal, anticancer, anti-inflammatory, or enzyme inhibitory potential remains unexplored.

Mechanism of Action: In the absence of any known biological activity, there is no information regarding its potential molecular targets or mechanisms of action.

The principal challenge for researchers is the need to initiate studies from a foundational level, beginning with synthesis and purification, followed by thorough characterization, before proceeding to any form of biological evaluation.

Future Directions in Synthetic, Mechanistic, and Application-Oriented Investigations (Non-Clinical)

Given the significant gaps in knowledge, future research on this compound should be systematic, beginning with its chemical synthesis and expanding to explore its potential applications.

Synthetic and Mechanistic Investigations:

A primary future direction is the development and optimization of a reliable synthetic route. The classical Hantzsch thiazole synthesis represents a promising starting point. tandfonline.commdpi.com This would likely involve the condensation reaction between phenylthioacetamide (as the thioamide component) and an ethyl 2-halo-3-oxobutanoate, such as ethyl bromopyruvate. Future synthetic studies could focus on optimizing reaction conditions (solvent, temperature, catalysts) to maximize yield and purity. Green chemistry approaches, such as the use of reusable catalysts or microwave-assisted synthesis, which have been successfully applied to other thiazole derivatives, should also be explored. mdpi.com Mechanistic studies could be conducted alongside these synthetic efforts to understand the reaction pathway and identify any key intermediates.

Application-Oriented Investigations (Non-Clinical):

Following a successful synthesis, a key future direction is the systematic, non-clinical evaluation of the compound's biological potential. This screening should be guided by the known activities of structurally related thiazole compounds. A proposed screening cascade could explore several areas, as detailed in the table below.

Table 1: Proposed Non-Clinical Screening Cascade for this compound

Area of InvestigationSpecific AssaysRationale based on Structurally Similar Compounds
Antimicrobial Activity Minimum Inhibitory Concentration (MIC) assays against a panel of Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). nih.govBenzothiazole (B30560) and related derivatives are known to possess significant antibacterial activity by targeting various enzymes like DNA gyrase. nih.govnih.gov
Antifungal assays against common fungal pathogens (e.g., Candida albicans). researchgate.netThe thiazole scaffold is a component of various compounds with documented antifungal properties. researchgate.net
Anticancer Activity In vitro cytotoxicity screening against a panel of human cancer cell lines (e.g., breast, lung, colon cancer). kau.edu.samdpi.comnih.govMany thiazole-carboxylate derivatives have been investigated as potential anticancer agents, showing inhibitory effects on cancer cell proliferation. researchgate.netnih.govacs.org
Apoptosis induction assays (e.g., flow cytometry) on sensitive cell lines.To determine if cytotoxicity is mediated through programmed cell death, a common mechanism for anticancer compounds.
Enzyme Inhibition Assays against specific enzymes relevant to disease (e.g., monoacylglycerol lipase, kinases, dihydrofolate reductase). nih.govresearchgate.netThe thiazole nucleus is a known pharmacophore capable of inhibiting various enzymes implicated in cancer and infectious diseases. nih.govresearchgate.net

These future investigations would systematically build a comprehensive profile of this compound, moving it from a chemical entity with unknown properties to a fully characterized compound with a defined potential for non-clinical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-benzylthiazole-4-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclocondensation reactions. A common approach involves reacting ethyl bromoacetate derivatives with thiourea or benzyl-substituted thioamides under basic conditions (e.g., sodium ethoxide). Key factors include:

  • Reagent selection : Use of alkyl halides (e.g., benzyl bromide) for substitution at the thiazole ring’s 2-position.
  • Reaction optimization : Temperature (60–80°C), solvent polarity (ethanol or DMF), and stoichiometric ratios (1:1.2 molar ratio of thioamide to alkylating agent) significantly impact yield .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for isolating the pure product.

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., benzyl group at C2, ester at C4). Key signals include aromatic protons (δ 7.2–7.4 ppm) and ester carbonyl (δ ~165 ppm in 13^13C) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 277.08 for C13_{13}H13_{13}NO2_2S).
  • X-ray crystallography : For unambiguous structural confirmation, use SHELX-based refinement (e.g., Olex2 or SHELXL) to resolve bond lengths and angles .

Q. How does the benzyl group at C2 influence the compound’s reactivity in substitution reactions?

  • Methodology : The electron-donating benzyl group stabilizes the thiazole ring, directing electrophilic attacks to the 5-position. Comparative studies with analogs (e.g., Ethyl 2-methylthiazole-4-carboxylate) show:

  • Substitution rates : Benzyl derivatives exhibit slower nucleophilic substitution at C2 compared to methyl or halogenated analogs due to steric hindrance .
  • Oxidation susceptibility : Benzyl groups reduce oxidation potential; controlled oxidation with H2_2O2_2 yields sulfoxides rather than sulfones .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and regioselectivity of this compound?

  • Methodology :

  • Computational setup : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices.
  • Reactivity analysis : The benzyl group lowers the HOMO energy (-6.2 eV vs. -5.8 eV for methyl analogs), rationalizing preferential electrophilic attack at C5 .
  • Validation : Compare DFT-predicted IR spectra with experimental data to confirm accuracy (e.g., C=O stretch at 1715 cm1^{-1}) .

Q. How do crystallographic data resolve structural ambiguities in thiazole derivatives?

  • Methodology :

  • Data collection : Use Mo Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction. Refine structures with SHELXL, focusing on displacement parameters and hydrogen bonding.
  • Case study : For this compound, torsional angles between the benzyl and thiazole rings (~15°) indicate weak π-π interactions, validated via Hirshfeld surface analysis .

Q. What strategies address contradictions in reported biological activities of thiazole carboxylates?

  • Methodology :

  • Meta-analysis : Compare IC50_{50} values across studies, controlling for assay conditions (e.g., cell line variability in anticancer studies).
  • Structure-activity relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups at C4 enhance antimicrobial potency) with bioactivity data .
  • Dose-response validation : Re-evaluate conflicting results using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Q. How can retrosynthetic analysis guide the design of novel this compound derivatives?

  • Methodology :

  • Disconnection strategy : Target the thiazole ring via Hantzsch synthesis (thiourea + α-haloketone). For C2 benzylation, prioritize benzyl bromide as the electrophile.
  • Functionalization pathways : Post-synthetic modifications (e.g., Suzuki coupling at C5) enable diversification. Computational tools (e.g., Reaxys-based route prediction) aid in identifying feasible reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.